

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-indazol-4-amine**

Cat. No.: **B2566419**

[Get Quote](#)

Abstract

1H-Indazol-4-amine is a pivotal heterocyclic amine that serves as a fundamental building block in the synthesis of a multitude of pharmacologically active molecules.[1][2][3] Its utility in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies, is well-documented.[1] A critical physicochemical parameter governing the compound's efficacy in both synthetic reactions and biological systems is its solubility. This technical guide provides a comprehensive overview of the solubility of **1H-indazol-4-amine** in various organic solvents. We delve into the theoretical underpinnings of its solubility, present a compilation of available and estimated solubility data, and provide detailed, field-proven protocols for its experimental determination and quantification. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in experimental design, formulation development, and process optimization.

Introduction: The Significance of 1H-Indazol-4-amine in Modern Drug Discovery

1H-Indazol-4-amine, also known as 4-aminoindazole, is a versatile bicyclic heteroaromatic compound.[1][4] Its structure, featuring a fused benzene and pyrazole ring with a reactive amino group, makes it a sought-after intermediate in the synthesis of complex molecular architectures.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3]

The solubility of **1H-indazol-4-amine** is a determining factor in its handling, reactivity, and bioavailability.^{[5][6]} In synthetic chemistry, achieving an appropriate concentration in a reaction solvent is crucial for optimal reaction kinetics and yield. In the realm of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates profoundly impacts formulation strategies, dissolution rates, and ultimately, its therapeutic efficacy.^{[5][6]} This guide, therefore, aims to provide a thorough understanding of the solubility characteristics of **1H-Indazol-4-amine** to aid scientists in overcoming challenges related to its use.

Physicochemical Properties of 1H-Indazol-4-Amine

A foundational understanding of the physicochemical properties of **1H-indazol-4-amine** is essential for interpreting its solubility behavior.

Property	Value	Source
Molecular Formula	C ₇ H ₇ N ₃	[1] [4] [7]
Molecular Weight	133.15 g/mol	[1] [4] [7]
Appearance	White to pale yellow solid	[4]
Melting Point	119-121 °C	[4]
pKa	Not experimentally determined; predicted values vary. The indazole ring is weakly basic, and the amino group is a weak base.	
LogP (octanol-water partition coefficient)	0.9 (predicted)	[7]
Hydrogen Bond Donors	2 (the amino group and the N- H of the pyrazole ring)	[7]
Hydrogen Bond Acceptors	2 (the nitrogen atoms of the pyrazole ring)	[7]
Topological Polar Surface Area (TPSA)	54.7 Å ²	[7]

The presence of both hydrogen bond donors and acceptors, combined with a moderate TPSA, suggests that **1H-indazol-4-amine** will exhibit a preference for polar solvents. The non-polar benzene ring contributes to some solubility in less polar environments. The predicted LogP value of 0.9 indicates a relatively balanced hydrophilic-lipophilic character.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves two main steps:

- Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal lattice together.
- Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.

A compound's solubility is a function of the balance between these two energies. For dissolution to be favorable, the solvation energy must be comparable to or greater than the lattice energy. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

The solubility of **1H-indazol-4-amine** is influenced by:

- Hydrogen Bonding: The amino group and the N-H of the pyrazole ring can act as hydrogen bond donors, while the pyrazole nitrogens can act as acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be effective at solvating **1H-indazol-4-amine**.
- Dipole-Dipole Interactions: The molecule possesses a dipole moment, allowing for favorable interactions with polar aprotic solvents (e.g., DMSO, DMF, acetone).
- Van der Waals Forces: The non-polar benzene ring can interact with non-polar solvents through weaker van der Waals forces.

Solubility Profile of 1H-Indazol-4-Amine in Organic Solvents

While extensive quantitative solubility data for **1H-indazol-4-amine** is not readily available in the public domain, based on its physicochemical properties and general chemical principles, a qualitative and estimated solubility profile can be constructed. It is known to be almost insoluble in water but soluble in some organic solvents like ethanol and dimethylformamide.[4]

Solvent	Solvent Type	Predicted Solubility	Rationale
Water	Polar Protic	Sparingly Soluble	While capable of hydrogen bonding, the hydrophobic benzene ring limits aqueous solubility.
Methanol	Polar Protic	Soluble	Similar to ethanol, it is a good hydrogen bonding solvent.
Ethanol	Polar Protic	Soluble	Capable of forming strong hydrogen bonds with the solute. [4]
Isopropanol	Polar Protic	Moderately Soluble	Increased hydrocarbon character compared to methanol and ethanol may slightly reduce solubility.
Acetone	Polar Aprotic	Moderately Soluble	Can act as a hydrogen bond acceptor and engage in dipole-dipole interactions.
Acetonitrile	Polar Aprotic	Sparingly Soluble	Less effective at solvating the hydrogen bond donors of the solute compared to other polar aprotic solvents.

Dichloromethane (DCM)	Halogenated	Sparingly Soluble	Limited polarity and inability to act as a strong hydrogen bond acceptor.
Ethyl Acetate	Polar Aprotic	Sparingly to Moderately Soluble	Intermediate polarity and hydrogen bond accepting capability.
Dimethylformamide (DMF)	Polar Aprotic	Freely Soluble	Strong dipole moment and hydrogen bond accepting capabilities. [4]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Freely Soluble	Highly polar and an excellent hydrogen bond acceptor.
Toluene	Non-polar Aromatic	Sparingly Soluble	Primarily van der Waals interactions with the benzene ring of the solute.
Hexane	Non-polar Aliphatic	Insoluble	Mismatch in polarity and intermolecular forces.

Disclaimer: The solubility data presented in this table, unless otherwise cited, is estimated based on the physicochemical properties of **1H-indazol-4-amine** and general solubility principles. For precise quantitative data, experimental determination is strongly recommended.

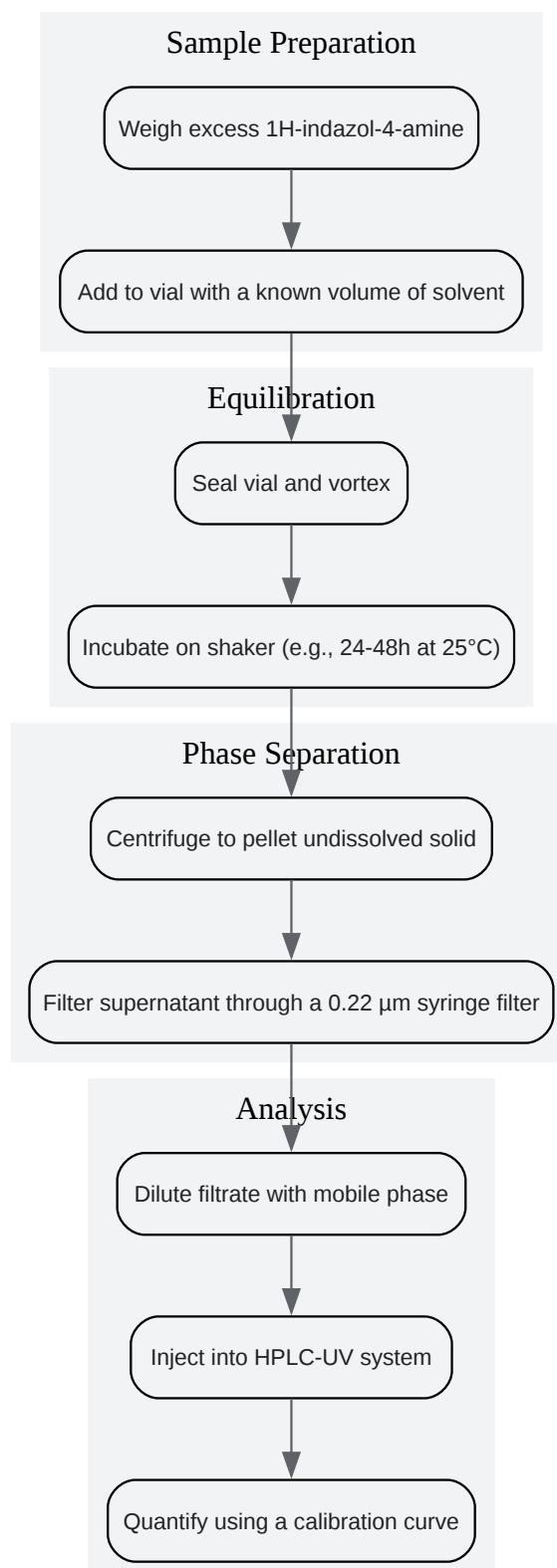
Experimental Determination of Solubility: A Step-by-Step Protocol

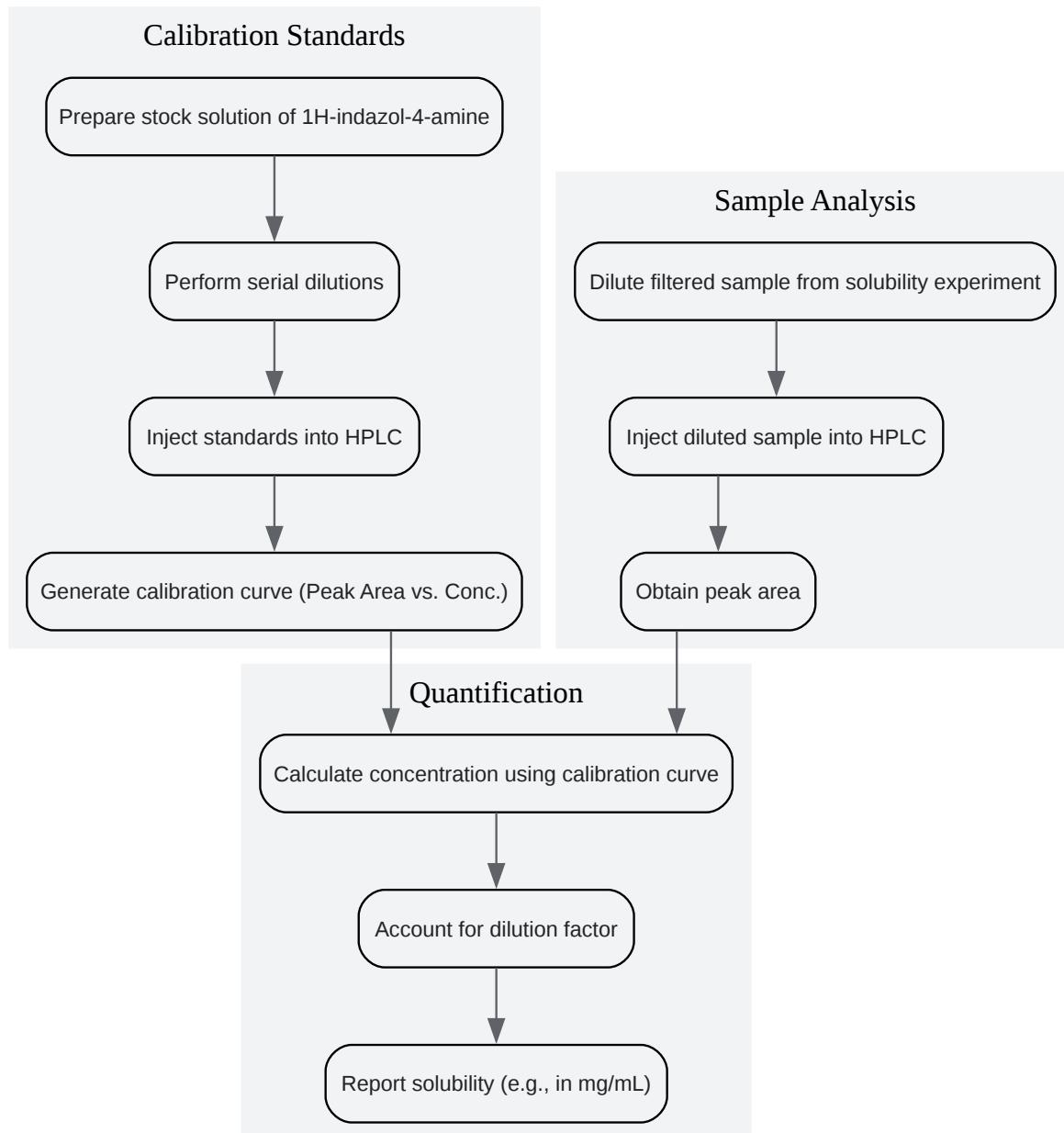
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[5] This method involves equilibrating an excess of the solid compound with the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials and Equipment

- **1H-Indazol-4-amine** (high purity, >98%)
- HPLC-grade organic solvents
- Analytical balance (4-decimal place)
- Scintillation vials or glass test tubes with screw caps
- Vortex mixer
- Thermostatic shaker incubator or orbital shaker
- Centrifuge
- Syringe filters (0.22 μ m, chemically resistant, e.g., PTFE)
- Syringes
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. NoName_3327 | C7H7N3 | CID 413085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2566419#solubility-of-1h-indazol-4-amine-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com